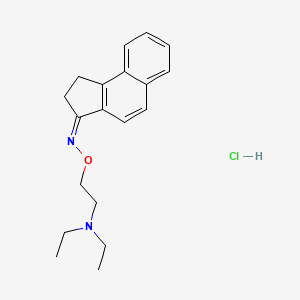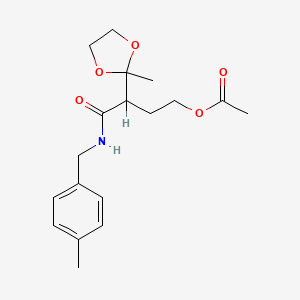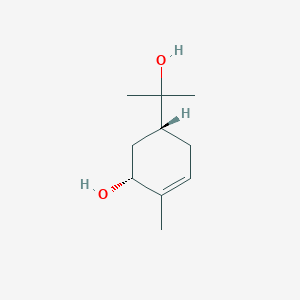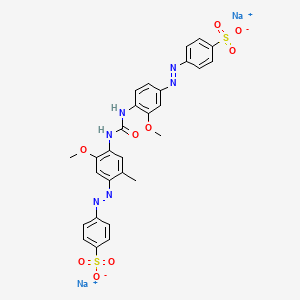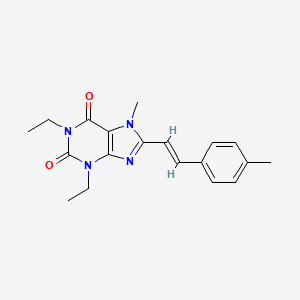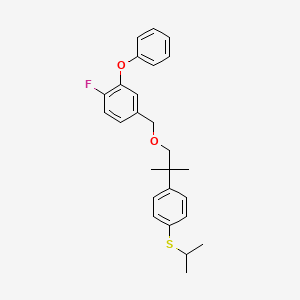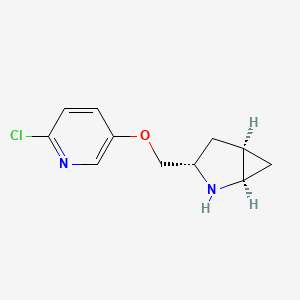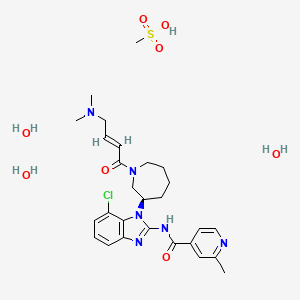
Nazartinib mesylate trihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nazartinib mesylate trihydrate is a novel third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. It has shown significant antitumor activity, particularly in patients with advanced non-small cell lung cancer (NSCLC) harboring EGFR mutations . This compound selectively targets EGFR-activating mutations and resistance mutations, making it a promising candidate for cancer therapy .
Méthodes De Préparation
The synthesis of nazartinib mesylate trihydrate involves multiple steps, including the formation of the core structure and subsequent functionalization. The synthetic route typically includes:
Formation of the core structure: This involves the use of specific reagents and catalysts to form the basic skeleton of the compound.
Functionalization: Various functional groups are introduced to the core structure to enhance its activity and selectivity.
Purification: The final product is purified using techniques such as crystallization and chromatography to obtain the desired purity and yield.
Industrial production methods for this compound are optimized to ensure high yield and purity while minimizing the use of hazardous reagents and conditions .
Analyse Des Réactions Chimiques
Nazartinib mesylate trihydrate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Nazartinib mesylate trihydrate has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the reactivity and selectivity of EGFR inhibitors.
Biology: Researchers use it to investigate the biological pathways involved in cancer progression and resistance mechanisms.
Medicine: It is being studied in clinical trials for its efficacy and safety in treating various types of cancer, particularly NSCLC
Mécanisme D'action
Nazartinib mesylate trihydrate exerts its effects by selectively inhibiting the activity of mutant forms of EGFR, including the T790M resistance mutation. This inhibition prevents EGFR-mediated signaling pathways, leading to the suppression of tumor growth and proliferation . The compound binds covalently to the ATP-binding site of the mutant EGFR, thereby blocking its kinase activity .
Comparaison Avec Des Composés Similaires
Nazartinib mesylate trihydrate is compared with other third-generation EGFR inhibitors such as osimertinib and rociletinib. While all these compounds target EGFR mutations, this compound is unique in its selectivity and potency against specific resistance mutations . Similar compounds include:
Osimertinib: Another third-generation EGFR inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Rociletinib: Targets similar mutations but has a different safety and efficacy profile.
Propriétés
Numéro CAS |
1784778-10-4 |
|---|---|
Formule moléculaire |
C27H41ClN6O8S |
Poids moléculaire |
645.2 g/mol |
Nom IUPAC |
N-[7-chloro-1-[(3R)-1-[(E)-4-(dimethylamino)but-2-enoyl]azepan-3-yl]benzimidazol-2-yl]-2-methylpyridine-4-carboxamide;methanesulfonic acid;trihydrate |
InChI |
InChI=1S/C26H31ClN6O2.CH4O3S.3H2O/c1-18-16-19(12-13-28-18)25(35)30-26-29-22-10-6-9-21(27)24(22)33(26)20-8-4-5-15-32(17-20)23(34)11-7-14-31(2)3;1-5(2,3)4;;;/h6-7,9-13,16,20H,4-5,8,14-15,17H2,1-3H3,(H,29,30,35);1H3,(H,2,3,4);3*1H2/b11-7+;;;;/t20-;;;;/m1..../s1 |
Clé InChI |
HCKBCMVQGLVGEA-ZBFDXWMPSA-N |
SMILES isomérique |
CC1=NC=CC(=C1)C(=O)NC2=NC3=C(N2[C@@H]4CCCCN(C4)C(=O)/C=C/CN(C)C)C(=CC=C3)Cl.CS(=O)(=O)O.O.O.O |
SMILES canonique |
CC1=NC=CC(=C1)C(=O)NC2=NC3=C(N2C4CCCCN(C4)C(=O)C=CCN(C)C)C(=CC=C3)Cl.CS(=O)(=O)O.O.O.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


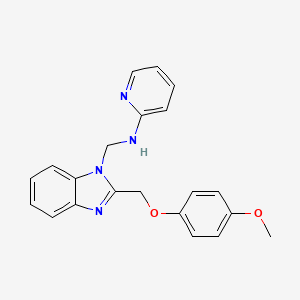


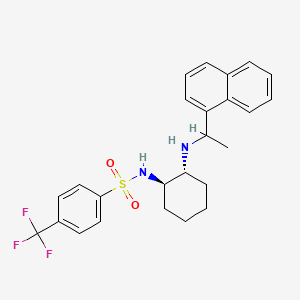
![2-amino-N-[2-[methyl-[2-oxo-2-[[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]amino]ethyl]amino]-2-oxoethyl]acetamide;hydrochloride](/img/structure/B12772408.png)
